2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide
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Overview
Description
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is a chemical compound with the molecular formula C7H9BrN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzothiazoles, while reduction can produce aminobenzothiazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activities.
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride: A derivative with additional functional groups that may enhance its activity.
2-Aminothiazole: Another related compound with a wide range of applications in medicinal chemistry.
Uniqueness
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIACPTWMIHUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630653 |
Source
|
Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805250-54-8 |
Source
|
Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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